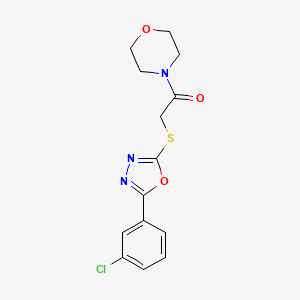

2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c15-11-3-1-2-10(8-11)13-16-17-14(21-13)22-9-12(19)18-4-6-20-7-5-18/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDHCVJTAXBRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thioether linkage to an oxadiazole ring and a morpholino group, suggests diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and findings from various studies.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 325.79 g/mol. The structural components include:

- Oxadiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer properties.

- Thioether Linkage : Enhances the interaction with biological systems.

- Morpholino Group : Often associated with improved solubility and bioavailability.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. A study on related oxadiazole derivatives showed selective antibacterial action against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | B. subtilis | 32 µg/mL |

| Compound B | C. albicans | 16 µg/mL |

| Compound C | E. coli | No activity |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of oxadiazole derivatives have been evaluated against various cancer cell lines. Notably, some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents. For example, compounds have shown efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 5 |

| A549 | 20 | 4 |

| PC3 | 10 | 6 |

The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or interference with cellular signaling pathways. For instance, some studies suggest that these compounds may inhibit DNA synthesis or disrupt mitochondrial function in cancer cells .

Case Study 1: Antimicrobial Screening

In a controlled study, several oxadiazole derivatives were screened for antimicrobial activity using standard broth microdilution methods. The results indicated that certain compounds exhibited potent activity against specific bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Activity Evaluation

A series of morpholino-substituted oxadiazoles were tested against various human cancer cell lines. The findings revealed that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents at the 5-position of the oxadiazole ring and the nature of the sulfur-linked side chain. Key comparisons include:

- Solubility: The morpholino group in the target compound likely improves aqueous solubility over pyrimidine or pyridyl analogs, which may exhibit lower bioavailability .

Physicochemical and Analytical Data

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,3,4-oxadiazole derivatives containing a thioether linkage, and how can they be adapted for this compound?

- A common approach involves reacting hydrazine derivatives with carbon disulfide under basic conditions to form oxadiazole-thiol intermediates, followed by nucleophilic substitution with alkyl/aryl halides. For example, phenacyl bromide has been used to introduce thioether groups via reflux in aqueous ethanol . Adaptations for the target compound would require substituting phenacyl bromide with morpholinoethanone derivatives and optimizing reaction conditions (e.g., solvent, temperature).

- Key considerations : Catalyst selection (e.g., Bleaching Earth Clay for heterogeneous catalysis), solvent systems (PEG-400 or aqueous ethanol), and purification methods (recrystallization in hydrated acetic acid) .

Q. How is the structural integrity of this compound validated experimentally?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Chemical shifts for oxadiazole protons (~8.5–9.0 ppm) and morpholine protons (~3.5–4.0 ppm) confirm connectivity .

- IR : Absorptions at ~1600–1650 cm⁻¹ (C=N stretch) and ~1250–1300 cm⁻¹ (C-S stretch) verify functional groups .

Q. What standard assays evaluate the biological activity of 1,3,4-oxadiazole derivatives?

- Anticancer activity : Cell proliferation assays (e.g., MTT) using cancer cell lines (e.g., CCRF-CEM), with % growth inhibition (% GI) as a metric .

- Antioxidant activity : DPPH radical scavenging assays, reported as IC₅₀ values (e.g., 15.14 μM for related compounds) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorophenyl substituent influence reactivity in nucleophilic substitution reactions?

- The electron-withdrawing chlorine atom enhances electrophilicity at the oxadiazole C-2 position, facilitating thiolate attack. Steric hindrance from the 3-chloro substitution may reduce reaction yields compared to para-substituted analogs. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. What contradictions exist in reported synthetic yields for similar compounds, and how can they be resolved?

- Discrepancies in yields (e.g., 76% for imidazole-oxadiazole hybrids vs. lower yields for tetrazole analogs) arise from differences in substituent reactivity and purification efficiency .

- Resolution strategies :

- Optimize reaction time and temperature (e.g., 70–80°C for 1–3 hours).

- Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Molecular docking : Predict binding affinity to target proteins (e.g., aromatase inhibitors using PDB: 3EQM) .

- QSAR modeling : Correlate substituent properties (Hammett σ constants, logP) with IC₅₀ values to prioritize synthetic targets .

Q. What challenges arise in characterizing the photophysical properties of this compound?

- Aggregation-induced emission (AIE) or quenching effects in solid-state vs. solution-phase studies require controlled crystallization (e.g., DMF recrystallization) and time-resolved fluorescence spectroscopy. For example, related oxadiazoles exhibit blue emission (λₑₘ ≈ 450 nm) with high quantum yields .

Q. How does the morpholine moiety affect pharmacokinetic properties compared to other amine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.